molecular formula C14H14O B2562238 1,4a,9a,10-tetrahydroanthracen-9(4H)-one CAS No. 77634-83-4

1,4a,9a,10-tetrahydroanthracen-9(4H)-one

Cat. No.: B2562238
CAS No.: 77634-83-4
M. Wt: 198.265
InChI Key: BNTGBPZTDZWKFA-UHFFFAOYSA-N
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Description

1,4a,9a,10-tetrahydroanthracen-9(4H)-one is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.113±0.06 g/cm3 and a predicted boiling point of 329.3±42.0 °C . The melting point is reported to be 73 °C .

Scientific Research Applications

Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes showcases a significant application of related chemical structures, offering a facile route to pentacyclic systems. This process is highlighted by the nearly quantitative yields achieved when starting compounds, easily accessible from 9(10H)-anthracenone, undergo transannular ring closure in the presence of acid, demonstrating the chemical's versatility in synthetic organic chemistry (Gao, Cao, Xu, & Meier, 2006).

Synthesis of Substituted Compounds

The synthesis of 9,10–Dihydro–9,10–propanoanthracen–12–ones substituted at the bridgehead presents another application area, involving the preparation of a variety of these compounds from anthracenes and α,α′-dibromo ketones using zinc/copper couple, dioxane, and ultrasonication. This method underscores the compound's utility in generating structurally diverse derivatives for further chemical exploration (Martin, Hoffmann, & Karama, 1992).

Aromaticity Study

A physical study on the aromaticity of related compounds, such as 4H-Pyran-4-one and 9H-Xanthen-9-one, along with their sulfur analogues, offers insights into the electronic properties and aromatic nature of these molecules. By analyzing dipole moments, this research contributes to a deeper understanding of the structural and electronic characteristics that define aromaticity in such systems (Lumbroso, Curé, & Evers, 1986).

Antidepressant Potential

Exploring the potential antidepressant effect in mice through the synthesis of chlorinated tetracyclic compounds related to the structural framework of "1,4a,9a,10-tetrahydroanthracen-9(4H)-one" illuminates its significance in medicinal chemistry. The synthesized compounds demonstrated significant antidepressant effects, offering a promising avenue for drug development (Karama, Sultan, Almansour, & El-Taher, 2016).

Syntheses and Structural Revisions

The preparation and structural revision of compounds like 1,8-Dimethoxy- (Dimethylanthralin) and 4,5-Dihydroxy-9(10H)-anthracenone (Isoanthralin) from 1,8-dimethoxyanthracenedione demonstrate the compound's application in correcting existing synthetic pathways and enhancing our understanding of anthracene derivatives (Prinz, Burgemeister, Wiegrebe, & Müller, 1996).

Properties

IUPAC Name

4,4a,9a,10-tetrahydro-1H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-5,7,11,13H,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTGBPZTDZWKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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